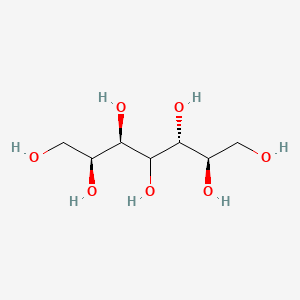
Perseitol
Descripción general
Descripción
Se encuentra principalmente en aguacates y algunas especies de la familia Oleaceae . El perseitol juega un papel importante en el metabolismo y la adaptación de las plantas, actuando como un soluto compatible que ayuda en la osmorregulación y la respuesta al estrés a los desafíos ambientales como la sequía o la alta salinidad .
Aplicaciones Científicas De Investigación
El perseitol tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El perseitol ejerce sus efectos participando en varias vías bioquímicas. Actúa como un soluto compatible, ayudando a las plantas a mantener el equilibrio osmótico celular en condiciones de estrés como la sequía o la alta salinidad . El this compound también participa en el metabolismo de los carbohidratos, donde se puede convertir en D-mannoheptulosa, un compuesto que proporciona energía .
Análisis Bioquímico
Biochemical Properties
Perseitol is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is aldose reductase, which catalyzes the reduction of glucose to sorbitol and other sugar alcohols, including this compound. This interaction is crucial for the regulation of osmotic pressure within plant cells. Additionally, this compound is known to interact with transport proteins that facilitate its movement across cell membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, this compound acts as an osmoprotectant, helping cells to maintain their turgor pressure under stress conditions. It also affects the expression of genes involved in stress response and metabolic pathways. In animal cells, this compound has been shown to modulate glucose metabolism and may have potential therapeutic effects in managing diabetes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in carbohydrate metabolism, such as aldose reductase. This compound also influences gene expression by acting as a signaling molecule that triggers transcriptional changes in response to environmental stimuli. These molecular interactions are essential for its role in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under high temperatures or acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on glucose metabolism and insulin sensitivity. At high doses, it can lead to adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the polyol pathway, where it is synthesized from glucose via the action of aldose reductase. It also interacts with other enzymes and cofactors involved in carbohydrate metabolism, such as sorbitol dehydrogenase. These interactions influence metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, it is transported via the phloem to various tissues, where it accumulates and exerts its osmoprotective effects. In animal cells, this compound is taken up by glucose transporters and distributed to tissues involved in glucose metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. In plant cells, this compound is primarily localized in the cytoplasm and vacuoles, where it helps to regulate osmotic pressure. It may also be targeted to specific organelles through post-translational modifications or targeting signals. These localization patterns are essential for its role in cellular homeostasis and stress response .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El perseitol se puede sintetizar mediante la reducción de la D-mannoheptulosa. El proceso de reducción normalmente implica el uso de borohidruro de sodio (NaBH4) como agente reductor en una solución acuosa . La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir this compound.
Métodos de Producción Industrial
La producción industrial de this compound no está ampliamente documentada. Se puede extraer de fuentes naturales como las semillas de aguacate y la miel. El proceso de extracción implica el uso de cromatografía líquida de alta resolución (HPLC) para aislar y purificar el this compound de otros compuestos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El perseitol experimenta varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes
Oxidación: El agua de bromo se utiliza comúnmente como agente oxidante.
Reducción: Borohidruro de sodio en una solución acuosa.
Sustitución: Se pueden utilizar varios reactivos como los cloruros de acilo o los haluros de alquilo para las reacciones de esterificación o eterificación.
Principales Productos Formados
Oxidación: Perseulosa
Reducción: this compound
Sustitución: Derivados de éster o éter del this compound
Comparación Con Compuestos Similares
Compuestos Similares
D-mannoheptulosa: Una cetoheptosa que se puede reducir para formar perseitol.
Sorbitol: Otro alcohol de azúcar con propiedades similares pero diferente configuración estructural.
Manitol: Un alcohol de azúcar utilizado como edulcorante y medicamento, similar al this compound en su estructura química y propiedades.
Singularidad del this compound
El this compound es único debido a su aparición específica en los aguacates y su papel en la osmorregulación y la respuesta al estrés de las plantas . A diferencia de otros alcoholes de azúcar, el this compound no está ampliamente distribuido en la naturaleza, lo que lo convierte en un compuesto distintivo para la investigación y las aplicaciones industriales.
Propiedades
IUPAC Name |
(2S,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4+,5-,6-,7?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQKEKGBFMQTML-RYRJNEICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C([C@@H]([C@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-06-0 | |
| Record name | Perseitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glycero-D-galacto-heptitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERSEITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565PO82AT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


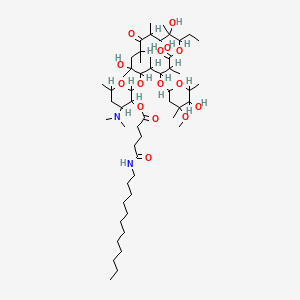
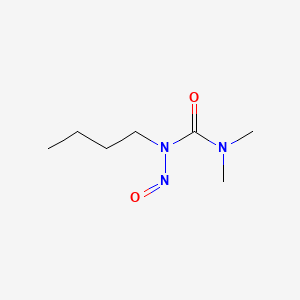
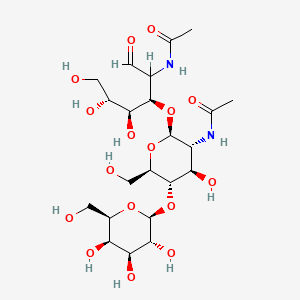
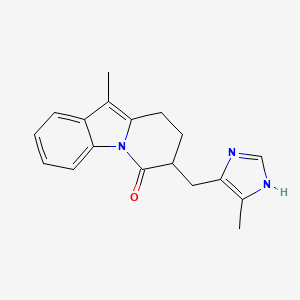

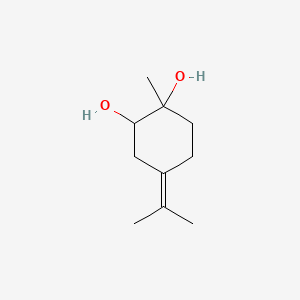
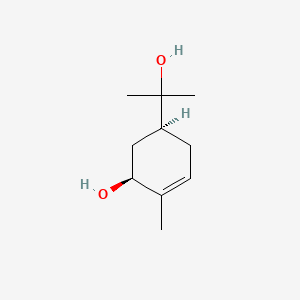

![5H-Benzo[a]phenoxazin-5-one, 10-(2-aminoethyl)-](/img/structure/B1196706.png)
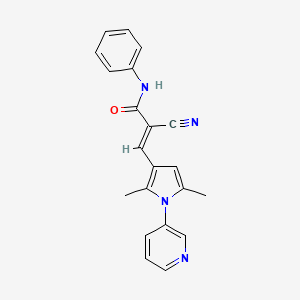
![(4Z)-2-(1,3-benzodioxol-5-yl)-4-[(dimethylamino)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1196708.png)



